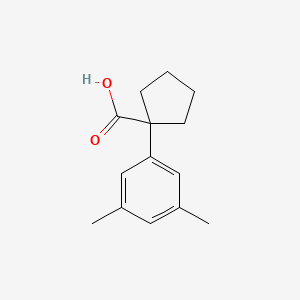

1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid

Description

Official Chemical Nomenclature and Registry Information

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid, which precisely describes the structural arrangement of functional groups and substituents. The Chemical Abstracts Service registry number 919017-14-4 serves as the unique identifier for this compound in chemical databases and regulatory documentation. The molecular formula carbon fourteen hydrogen eighteen oxygen two reflects the elemental composition, while the molecular weight of 218.29 grams per mole provides essential physicochemical parameters for analytical and synthetic applications.

The compound's systematic identification includes multiple nomenclature variations that appear in scientific literature and chemical databases. Alternative naming conventions include 1-(3,5-dimethylphenyl)cyclopentanecarboxylic acid and 1-(3,5-Dimethyl-phenyl)-cyclopentane-carboxylic acid, reflecting different formatting approaches while maintaining chemical accuracy. The European Community number and various database identifiers facilitate international recognition and regulatory compliance across different jurisdictions.

Structural Identifiers and Chemical Descriptors

The compound's structural representation through standardized chemical identifiers provides comprehensive molecular characterization. The Simplified Molecular Input Line Entry System string CC1=CC(=CC(=C1)C2(CCCC2)C(=O)O)C accurately describes the connectivity pattern, indicating the dimethyl substitution on the phenyl ring at positions 3 and 5, and the carboxylic acid group attached to the cyclopentane ring. The International Chemical Identifier InChI=1S/C14H18O2/c1-10-7-11(2)9-12(8-10)14(13(15)16)5-3-4-6-14/h7-9H,3-6H2,1-2H3,(H,15,16) provides a machine-readable format for unambiguous structural identification.

The InChI Key NFYFKAXGSUWRBJ-UHFFFAOYSA-N serves as a condensed hash representation of the complete molecular structure, enabling rapid database searches and structural comparisons. These standardized identifiers ensure consistent chemical communication across different software platforms and international databases, supporting accurate chemical information exchange in research and industrial applications.

Properties

IUPAC Name |

1-(3,5-dimethylphenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-10-7-11(2)9-12(8-10)14(13(15)16)5-3-4-6-14/h7-9H,3-6H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYFKAXGSUWRBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2(CCCC2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Description

A widely employed method for synthesizing 1-(3,5-dimethylphenyl)cyclopentanecarboxylic acid involves Friedel-Crafts acylation. This approach uses 3,5-dimethylbenzene (mesitylene) as the aromatic substrate and cyclopentanecarboxylic acid chloride as the acylating agent. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), under anhydrous conditions.

Reaction Conditions

- Catalyst: Aluminum chloride (AlCl₃)

- Solvent: Anhydrous dichloromethane or carbon disulfide

- Temperature: Controlled between 0°C to 40°C to minimize side reactions

- Duration: Several hours (typically 2–6 hours)

- Workup: Quenching with ice-water, followed by acidification and extraction

Mechanism

The Lewis acid activates the acid chloride, generating an acylium ion that electrophilically attacks the aromatic ring at the 1-position relative to the methyl groups, yielding the ketone intermediate. Subsequent hydrolysis and oxidation steps convert the ketone to the carboxylic acid.

Data Table: Friedel-Crafts Acylation Parameters

| Parameter | Typical Value | Notes |

|---|---|---|

| Catalyst loading | 1.0–1.5 equivalents of AlCl₃ | Ensures complete activation |

| Temperature range | 0–40°C | Prevents side reactions |

| Reaction time | 2–6 hours | Monitored by TLC or GC-MS |

| Yield | 65–85% | Depends on purity of reagents |

| Purification | Recrystallization or chromatography | To isolate pure acid |

Cyclopentane Ring Formation via Ring Contraction

Description

An alternative synthetic strategy involves ring contraction of cyclohexane derivatives to form the cyclopentane ring. This method is particularly useful for preparing cyclopentanecarboxylic acid derivatives with various substituents.

Synthetic Scheme

- Starting from substituted cyclohexanones or diketones, ring contraction is achieved through diazoketone intermediates.

- The diazoketone reacts with primary or secondary amines under controlled conditions to yield cyclopentanecarboxamides.

- Hydrolysis of the amide intermediates affords the target cyclopentanecarboxylic acid.

Reaction Conditions

- Reagents: Diazoketones, amines (e.g., ammonia, methylamine)

- Catalysts: Acid catalysts maintaining pH 5–11

- Temperature: Typically 50°C for 24 hours

- Workup: Addition of thionyl chloride for conversion to acid chloride, followed by hydrolysis

Advantages and Limitations

- Advantages: High yields of ring-contracted products; versatile for various substituents

- Limitations: Multi-step process; requires careful control of reaction pH and temperature

Data Table: Ring Contraction Reaction Parameters

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diazoketone formation | Reaction with diketone + Na/KO | 75–80 | In situ oxidation step |

| Amide formation | Diazoketone + amine, pH 5–11, 50°C, 24 h | 85–90 | High selectivity for amide |

| Acid chloride formation | Thionyl chloride, 0–65°C | 80–85 | Requires cooling to control exotherm |

| Hydrolysis to acid | Aqueous workup | 90+ | Final acid isolated by recrystallization |

Alkylation of Cyclopentanecarboxylic Acid Derivatives

Description

Another approach involves alkylation of cyclopentanecarboxylic acid or its derivatives with 3,5-dimethylbenzyl halides under Lewis acid catalysis.

Reaction Conditions

- Alkylating agent: 3,5-dimethylbromobenzene or chloride

- Catalyst: Aluminum chloride or other Lewis acids

- Solvent: Anhydrous solvents such as dichloromethane

- Temperature: 0–30°C

- Purification: Recrystallization from ethanol/water mixtures

Advantages and Limitations

- Advantages: Direct introduction of the aromatic substituent; suitable for small-scale synthesis

- Limitations: Possible formation of side products; requires careful control of stoichiometry

Purification and Characterization

Purification of this compound typically involves recrystallization from ethanol/water or chromatographic techniques to achieve high purity suitable for research or industrial use.

Characterization methods include:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to confirm substitution pattern and ring structure

- Infrared Spectroscopy (IR): Identification of carboxylic acid C=O stretch (~1700 cm⁻¹)

- Mass Spectrometry (MS): Confirmation of molecular weight (218.29 g/mol)

- Melting Point Determination: Typically in the range consistent with cyclopentanecarboxylic acid derivatives (~160–164°C)

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 3,5-dimethylbenzene + cyclopentanecarboxylic acid chloride + AlCl₃ | Straightforward, scalable | Requires anhydrous conditions | 65–85 |

| Ring Contraction via Diazoketone | Cyclohexanone derivatives + diazoketone + amines + acid catalyst | High yield, versatile | Multi-step, pH control needed | 75–90 |

| Alkylation of Cyclopentanecarboxylic Acid | 3,5-dimethylbenzyl halide + Lewis acid catalyst | Direct aromatic substitution | Side reactions possible | 60–80 |

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as carboxylate salts or esters.

Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

Oxidation: Carboxylate salts, esters.

Reduction: Alcohols, aldehydes.

Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : CHO

- Molecular Weight : 218.29 g/mol

- IUPAC Name : 1-(3,5-dimethylphenyl)cyclopentanecarboxylic acid

The compound features a cyclopentane ring substituted with a 3,5-dimethylphenyl group and a carboxylic acid functional group. This unique configuration contributes to its reactivity and interaction with biological systems.

Chemistry

This compound serves as an important building block in organic synthesis. It can be utilized in the creation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions makes it a versatile intermediate.

Biology

In biological research, this compound has potential applications in studying enzyme interactions and metabolic pathways. Its structural features may allow it to act as an enzyme inhibitor or modulator, providing insights into biochemical processes.

Medicine

The compound is being investigated for its therapeutic potential. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for drug development targeting pain relief and inflammation reduction. Additionally, its unique structure could lead to the discovery of new pharmacological agents.

Industry

In industrial applications, this compound can be used in the formulation of specialty chemicals and materials. Its properties may enhance the performance of products in various sectors, including coatings, plastics, and rubber manufacturing.

Case Study 1: Pharmaceutical Development

A study investigated the use of this compound as a precursor in the synthesis of novel analgesics. The research demonstrated that derivatives of this compound exhibited significant pain-relieving effects in animal models, suggesting its potential for further development into therapeutic agents.

Case Study 2: Agrochemical Applications

Research focused on the application of this compound in agrochemicals revealed that it could be used to synthesize herbicides with improved efficacy. The study showed that derivatives based on this compound provided enhanced selectivity against target weeds while minimizing damage to crops.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., -CH₃): The methyl groups in the 3,5-dimethylphenyl derivative enhance lipophilicity and may stabilize the molecule via hydrophobic interactions. However, they lack the electron-withdrawing effects seen in fluoro- or trifluoromethyl-substituted analogs, which are critical for interactions with biological targets like photosynthetic electron transport (PET) proteins . For example, the trifluoromethyl derivative’s higher molecular weight and lipophilicity may enhance membrane permeability but could also increase toxicity risks (e.g., H315/H319 hazards) .

Core Structure Differences: The cyclopentanecarboxylic acid core differs from the naphthalenecarboxamide scaffold in . Despite sharing the 3,5-dimethylphenyl group, the naphthalene derivative exhibits potent PET inhibition (IC₅₀ ~10 µM), likely due to its planar aromatic system and hydrogen-bonding capacity from the hydroxynaphthalene moiety . The cyclopentane analog’s rigid, non-aromatic structure may limit similar interactions but could offer metabolic stability advantages.

Biological Activity :

- While direct IC₅₀ data for the cyclopentanecarboxylic acid derivatives are unavailable, the naphthalenecarboxamide analog demonstrates that substituent position (3,5-) and lipophilicity are critical for PET inhibition. The 3,5-dimethylphenyl group’s moderate lipophilicity may balance solubility and activity in the cyclopentane series, though further testing is needed .

Biological Activity

1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 218.3 g/mol. Its structure features a cyclopentane ring substituted with a 3,5-dimethylphenyl group and a carboxylic acid functional group, which plays a crucial role in its biological activity.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The carboxylic acid group facilitates hydrogen bonding and ionic interactions, enhancing the compound's binding affinity and specificity towards these targets.

Key Mechanisms Identified:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Regulation of Gene Expression : It has been shown to modulate the expression of genes associated with inflammation and cancer pathways .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated its capacity to reduce inflammatory markers in human cell lines. For instance, treatment with this compound has led to decreased levels of cytokines such as IL-6 and TNF-alpha in stimulated macrophages.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In studies involving glioblastoma cell lines (U251-MG), it was observed that treatment with this compound resulted in significant reductions in cell proliferation. Specifically, at concentrations around 400 nM, it decreased cellular growth by downregulating key oncogenes and upregulating tumor suppressor genes .

Case Study 1: Glioblastoma Cell Line

A study investigated the effects of this compound on U251-MG glioblastoma cells. The results showed:

- Cell Proliferation : A significant decrease in cell number was noted after treatment with the compound.

- Gene Expression : RNA sequencing revealed that 993 transcripts were differentially expressed post-treatment, indicating a broad impact on cellular signaling pathways related to cancer .

Case Study 2: Inflammatory Response

Another study assessed the compound's effects on inflammatory responses in human peripheral blood mononuclear cells (PBMCs). Results indicated that:

- Cytokine Levels : There was a marked reduction in pro-inflammatory cytokines following treatment.

- Safety Profile : The compound exhibited low cytotoxicity even at high concentrations (up to 5200 µM), suggesting a favorable safety profile for potential therapeutic applications .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| 1-(3,5-Dimethylphenyl)cyclohexanecarboxylic acid | Cyclohexane derivative | Similar anti-inflammatory properties |

| 1-(3,5-Dimethylphenyl)propanoic acid | Propanoic acid derivative | Less potent in anticancer activity |

| 1-(4-Methylphenyl)cyclopentanecarboxylic acid | Cyclopentane derivative | Lower anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid?

- Methodological Answer : A common approach involves cyclopentane ring formation followed by Friedel-Crafts alkylation using 3,5-dimethylbenzene derivatives. For example, cyclopentanecarboxylic acid intermediates can be synthesized via intramolecular cyclization of γ-keto acids. Subsequent alkylation with 3,5-dimethylbromobenzene under Lewis acid catalysis (e.g., AlCl₃) may yield the target compound. Purification typically employs recrystallization in ethanol/water mixtures, with structural confirmation via NMR and FTIR .

Q. How can researchers characterize the physical properties of this compound (e.g., melting point, solubility)?

- Methodological Answer : Melting points can be determined using differential scanning calorimetry (DSC) or capillary methods, as exemplified by related cyclopentanecarboxylates (mp 160–164°C for 1-(4-chlorophenyl) derivatives) . Solubility profiles should be assessed in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) via gravimetric analysis. For reproducibility, document temperature and solvent purity.

Q. What analytical techniques are critical for verifying structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing 3,5-dimethylphenyl from 3,4 isomers). IR spectroscopy verifies carboxylic acid C=O stretching (~1700 cm⁻¹). Compare data to analogs like 2-(diethylamino)ethyl esters in pharmaceutical studies .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in esterification or amidation reactions?

- Methodological Answer : The electron-donating 3,5-dimethyl groups on the phenyl ring enhance nucleophilic aromatic substitution (NAS) reactivity. For esterification, monitor reaction kinetics under varying conditions (e.g., DCC/DMAP vs. acid chlorides). Computational modeling (e.g., DFT) can predict regioselectivity and compare results to experimental yields .

Q. What strategies address discrepancies in reported spectral or physicochemical data?

- Methodological Answer : Cross-validate data using authoritative databases (e.g., NIST Chemistry WebBook) and replicate experiments under controlled conditions. For example, if melting points vary, assess purity via HPLC (>98%) and consider polymorphism. Document batch-specific variations in supplementary materials .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target enzymes or receptors. QSAR models trained on cyclopentanecarboxylate derivatives (e.g., Metcaraphen Hydrochloride analogs) can predict logP, bioavailability, and metabolic stability .

Q. What experimental designs optimize derivative synthesis for structure-activity relationship (SAR) studies?

- Methodological Answer : Employ a modular approach: (1) Vary substituents on the cyclopentane ring (e.g., halogens, methyl groups); (2) Modify the phenyl ring’s substitution pattern (e.g., 3,5-dimethyl vs. 4-chloro). Screen derivatives in vitro for bioactivity using dose-response assays (IC₅₀/EC₅₀) and correlate results with steric/electronic parameters .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on stability under acidic/basic conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) in buffered solutions (pH 1–12). Monitor degradation via LC-MS and identify byproducts (e.g., decarboxylation products). Compare findings to structurally similar compounds, such as 1-(4-chlorophenyl)cyclopentanecarboxylic acid, to isolate substituent-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.